4-[3-(Trifluoromethyl)phenyl]benzonitrile
Description
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPLIDYXKIIHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402463 | |
| Record name | 4-[3-(trifluoromethyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893734-56-0 | |
| Record name | 4-[3-(trifluoromethyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for 4 3 Trifluoromethyl Phenyl Benzonitrile and Its Derivatives
Classical and Contemporary Synthetic Routes to the 4-[3-(Trifluoromethyl)phenyl]benzonitrile Core
The construction of the central biphenyl (B1667301) structure of this compound is the cornerstone of its synthesis. This is typically achieved by coupling a phenylnitrile synthon with a trifluoromethylated phenyl synthon.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of aryl-aryl bonds, and they represent a primary strategy for the synthesis of this compound. These methods offer high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biphenyls due to the stability and low toxicity of the organoboron reagents used. nih.gov This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an arylboronic acid or its ester derivative. For the synthesis of this compound, this would typically involve the reaction of 4-cyanophenylboronic acid with 1-bromo-3-(trifluoromethyl)benzene, or conversely, 3-(trifluoromethyl)phenylboronic acid with 4-bromobenzonitrile.
The general reaction scheme is as follows:
Figure 1. General scheme for the Suzuki-Miyaura coupling to form this compound.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. A variety of palladium catalysts and ligands have been developed to optimize the reaction for different substrates. researchgate.net
Interactive Data Table: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Phenylboronic Acid Derivatives
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd-bpydc-Nd | K2CO3 | Toluene/H2O | 60 | 95 | researchgate.net |
| Pd/Si3N4 | K2CO3 | DME/H2O | 80 | 98 | researchgate.net |
| Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 92 | nih.gov |
An alternative strategy involves the formation of the biphenyl core first, followed by the introduction of the nitrile group. Nickel-catalyzed cyanation of aryl halides has emerged as a powerful method for the synthesis of aryl nitriles. nih.gov This approach would involve the initial synthesis of 3-bromo-5'-(trifluoromethyl)-1,1'-biphenyl via a Suzuki-Miyaura coupling, followed by a nickel-catalyzed cyanation reaction.
This two-step approach can be advantageous in certain cases, particularly when the direct coupling of a cyanated precursor is problematic. Various cyanide sources can be employed in nickel-catalyzed cyanations, including metal cyanides and organic cyanides. rsc.org Recent advancements have focused on the use of less toxic and more manageable cyano sources. chinesechemsoc.org
Interactive Data Table: Nickel-Catalyzed Cyanation of Aryl Halides
| Nickel Catalyst | Ligand | Cyanide Source | Reductant | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| NiCl2 | Xantphos | Zn(CN)2 | PMHS | DMA | 100 | nih.gov |
| Ni(MeCN)62 | 1,10-phenanthroline | Acetonitrile | Si-Me4-DHP | Acetonitrile | 80 | rsc.org |
| Ni(OTf)2 | dppp | Acetonitrile | Zn | Acetonitrile | 100 | sjtu.edu.cn |
Nucleophilic aromatic substitution (SNAr) provides another avenue for the synthesis of the target molecule, particularly for the introduction of the nitrile group. chemistrysteps.commasterorganicchemistry.com This reaction typically requires an aromatic ring that is activated by the presence of strong electron-withdrawing groups ortho or para to a suitable leaving group, such as a halogen. libretexts.org
In the context of synthesizing this compound, a plausible route could involve the synthesis of a biphenyl precursor containing a leaving group (e.g., fluorine or chlorine) at the 4-position of one of the phenyl rings, which is then displaced by a cyanide nucleophile. The trifluoromethyl group on the other ring would further activate the system towards nucleophilic attack.
A multi-step synthesis described in a patent for a related compound, 3-fluoro-4-trifluoromethylbenzonitrile, involves the substitution of a bromine atom with a cyano group as a key step. google.com This highlights the utility of nucleophilic substitution in the synthesis of complex benzonitriles.
The introduction of the trifluoromethyl group is a critical step in the synthesis of this compound. While starting from a pre-trifluoromethylated building block is common, direct trifluoromethylation of an aromatic ring can also be a viable strategy. Radical trifluoromethylation methods have gained significant attention due to their ability to directly install a CF3 group onto an aromatic C-H bond. researchgate.net
These reactions often employ a trifluoromethyl radical source, such as triflyl chloride or sodium triflinate, in the presence of a radical initiator, which can be a transition metal complex or generated photochemically. researchgate.net This approach could be applied to a 4-phenylbenzonitrile precursor to introduce the trifluoromethyl group at the 3-position of the unsubstituted phenyl ring. However, controlling the regioselectivity of radical aromatic substitutions can be challenging.
Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl Formation
Development of High-Yield and Cost-Efficient Synthetic Pathways
For the practical application and commercial production of this compound, the development of high-yield and cost-efficient synthetic pathways is crucial. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and utilizing readily available and inexpensive starting materials and reagents.
A patent for the preparation of 4-trifluoromethyl benzonitrile (B105546), an isomer of the target compound, highlights a method that achieves a yield of over 90%. google.com This process utilizes 4-trifluoromethyl chlorobenzene (B131634) as the starting material and potassium ferrocyanide as the cyanating agent in the presence of a palladium catalyst and a specific phosphine (B1218219) ligand. google.com The use of an inexpensive and readily available ligand and a small catalyst loading contributes to the economic efficiency of the process. google.com
The principles of green chemistry are also increasingly being applied to the synthesis of such compounds, focusing on the use of less hazardous solvents, reducing waste, and improving atom economy. nsf.gov The development of flow chemistry processes for key reactions like the Suzuki-Miyaura coupling can also contribute to higher yields, better process control, and increased safety. researchgate.net
Regioselective Functionalization and Derivatization Strategies
Regioselective functionalization is crucial for modifying the this compound scaffold to create a diverse range of derivatives with tailored properties. This involves directing chemical reactions to a specific position on the molecule. Organocatalytic benzannulation, for instance, has been successfully employed to achieve highly chemo- and regioselective synthesis of polyfunctionalized trifluoromethylarenes. rsc.org These methods allow for the rapid assembly of trifluoromethylarene cores with multiple functional groups. rsc.org
One significant strategy involves the selective activation and manipulation of the trifluoromethyl group itself. A robust method has been developed for the defluoroalkylation and hydrodefluorination of unactivated trifluorotoluene derivatives. nih.gov This process uses a combination of two organocatalysts and visible light, avoiding the need for metals. nih.gov It proceeds through the selective cleavage of a single benzylic carbon-fluorine (C–F) bond, generating a difluorobenzylic radical that can be used to form a variety of Ar–CF₂R (where Ar is an aryl group and R is an alkyl group) and Ar–CF₂H compounds. nih.gov
Another powerful approach for creating complex derivatives is through cycloaddition reactions. The regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles can be achieved via a [3 + 2]-cycloaddition of nitrile imines with a trifluoroacetonitrile (B1584977) precursor. mdpi.com The electronic properties of substituents on the reacting partners significantly influence the reaction's efficiency. For example, hydrazonyl chlorides with strong electron-donating groups, such as methoxy (B1213986) (-OMe), can successfully yield the corresponding triazole product. mdpi.com This demonstrates the tunability of the reaction for creating specific derivatives.
The table below summarizes various derivatization reactions, highlighting the reactants and the resulting products.
| Starting Material Class | Reagent(s) | Resulting Derivative Class | Key Strategy |
| Trisubstituted CF₃-alkenes | 2-Benzylidenemalononitriles | Polyfunctionalized trifluoromethylarenes | Organocatalytic [4 + 2] benzannulation |
| Unactivated Trifluoromethylarenes | Alkenes, Thiophenol, Formate | Difluoroalkylaromatics (Ar–CF₂R) | Visible-light-promoted defluoroalkylation |
| Hydrazonyl Chlorides | Trifluoroacetonitrile precursor, NEt₃ | 5-Trifluoromethyl-1,2,4-triazoles | Regioselective [3 + 2] cycloaddition |
Green Chemistry Principles in the Synthesis of Trifluoromethylated Benzonitriles
The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact. This involves the careful selection of solvents and catalysts to enhance safety and reduce waste.
Solvent-Free and Aqueous Medium Reactions
A significant goal in green synthesis is the reduction or elimination of volatile and hazardous organic solvents. Research has demonstrated effective trifluoromethylation reactions in environmentally friendly solvent systems. A mild method for the trifluoromethylation of benzylic C–H bonds proceeds efficiently in a 1:1 acetone/water mixture. nih.govresearchgate.net This approach is suitable for late-stage functionalization of complex molecules and offers a greener alternative to traditional organic solvents. nih.govresearchgate.net
For the synthesis of the parent benzonitrile compound, a novel route utilizes an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase-separation agent, thereby streamlining the process and reducing waste. rsc.org Furthermore, solvent-free reactions represent an ideal green methodology. The cyclotrimerization of benzonitrile derivatives, including p-(trifluoromethyl)benzonitrile, can be achieved by heating the neat reactants with a catalyst system composed of titanium chlorido complexes and magnesium, completely eliminating the need for a solvent. researchgate.net
The following table outlines reaction conditions for different synthetic approaches, comparing traditional and green solvent systems.
| Reaction Type | Solvent System | Environmental Consideration |
| Benzylic C–H Trifluoromethylation | Acetone/Water (1:1) | Environmentally friendly mixed aqueous system. nih.govresearchgate.net |
| Cyanation of Aryl Chlorides | N,N-dimethylformamide (DMF) | Polar aprotic solvent, common but with disposal concerns. google.com |
| Cyclotrimerization of Benzonitriles | Solvent-Free | Ideal green condition, eliminates solvent waste. researchgate.net |
| Benzonitrile Synthesis | Ionic Liquid [HSO₃-b-Py]·HSO₄ | Recyclable agent acting as solvent and catalyst. rsc.org |
Catalyst Selection for Reduced Environmental Impact
The choice of catalyst is a cornerstone of green chemistry, with a focus on moving away from toxic or expensive heavy metals toward more sustainable alternatives.
Metal-free catalysis has emerged as a powerful strategy. For instance, the synthesis of 3-trifluoromethyl-1,2,4-triazoles can be accomplished through a metal-free, multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and a formyl group source. nih.govfrontiersin.org Similarly, visible-light-promoted photocatalysis using organic dyes like 9,10-phenanthrenedione enables the transition-metal-free synthesis of trifluoromethylated benzoxazines. rsc.org This method is operationally simple and can be performed in an open environment. rsc.org
Photoredox catalysis using visible light is another green approach that can activate C-H bonds directly, as seen in the chemodivergent alkylation of trifluoromethyl alkenes with simple hydrocarbons. rsc.org This avoids the need for pre-functionalized starting materials. The use of organocatalysts, as mentioned in the defluoroalkylation of trifluoromethylarenes, also represents a significant step toward reducing reliance on metal-based catalysts. nih.gov
In cases where metal catalysts are necessary, greener alternatives are sought. For the synthesis of benzonitrile, an ionic liquid-based system was developed to eliminate the need for traditional metal salt catalysts. rsc.org This contrasts with conventional methods for preparing trifluoromethylated benzonitriles, which often rely on palladium catalysts like palladium acetate. google.com
Advanced Spectroscopic and Structural Elucidation of 4 3 Trifluoromethyl Phenyl Benzonitrile
Comprehensive Spectroscopic Characterization
NMR spectroscopy is a primary tool for elucidating the precise molecular structure of 4-[3-(Trifluoromethyl)phenyl]benzonitrile, providing detailed information about the hydrogen and carbon environments within the molecule.
The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region, typically between 7.5 and 8.0 ppm. The spectrum arises from the eight distinct protons on the two phenyl rings. The electron-withdrawing nature of the cyano (-CN) and trifluoromethyl (-CF₃) groups significantly influences the chemical shifts of the nearby protons, causing them to appear further downfield compared to unsubstituted biphenyl (B1667301).
The protons on the 4-cyanophenyl ring are expected to present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the cyano group would be deshielded and appear at a lower field than the protons meta to it. Similarly, the four protons on the 3-(trifluoromethyl)phenyl ring will exhibit complex splitting patterns (singlet, doublet, triplet, or multiplet) based on their positions relative to the trifluoromethyl group and the other phenyl ring. The proton situated between the trifluoromethyl group and the biphenyl linkage (at position 2) is expected to be the most deshielded on that ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Data is predicted based on the analysis of substituent effects and data from analogous compounds.
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| ~7.90 | s | - | H-2' |
| ~7.85 | d | ~8.0 | H-2, H-6 |
| ~7.80 | d | ~7.8 | H-6' |
| ~7.75 | d | ~8.0 | H-3, H-5 |
| ~7.65 | t | ~7.9 | H-5' |
| ~7.60 | d | ~7.8 | H-4' |
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton, with distinct signals for each of the 14 carbon atoms. The presence of two strong electron-withdrawing groups results in significant deshielding of the aromatic carbons.
Key features of the spectrum include the signal for the nitrile carbon, which typically appears around 118-120 ppm. The carbon of the trifluoromethyl group is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF), a characteristic feature confirming the presence of the -CF₃ group. The quaternary carbons, including the two ipso-carbons of the biphenyl linkage, the carbon attached to the cyano group, and the carbon bearing the trifluoromethyl group, will also be identifiable.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data is predicted based on the analysis of substituent effects and data from analogous compounds.
| Chemical Shift (δ ppm) | Assignment |
| ~145.0 | C-1 |
| ~141.0 | C-1' |
| ~133.0 | C-3, C-5 |
| ~132.5 | C-6' |
| ~131.5 (q, J ≈ 33 Hz) | C-3' |
| ~130.0 | C-5' |
| ~128.0 | C-2, C-6 |
| ~126.0 (q, J ≈ 4 Hz) | C-4' |
| ~124.0 (q, J ≈ 4 Hz) | C-2' |
| ~123.5 (q, J ≈ 272 Hz) | -CF₃ |
| ~118.5 | -CN |
| ~112.0 | C-4 |
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, multidimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. For the 4-cyanophenyl ring, cross-peaks would be observed between the ortho and meta protons. For the 3-(trifluoromethyl)phenyl ring, correlations would be seen between H-4', H-5', and H-6', as well as between H-5' and H-6', confirming their positions on the ring.
Vibrational spectroscopy is essential for identifying the functional groups present in the molecule.
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which is expected in the range of 2220-2230 cm⁻¹.
The trifluoromethyl group gives rise to strong C-F stretching vibrations, typically observed in the region of 1100-1350 cm⁻¹. The aromatic nature of the molecule is confirmed by the presence of C=C stretching vibrations within the rings (around 1400-1600 cm⁻¹) and aromatic C-H stretching vibrations (above 3000 cm⁻¹).
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| > 3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2225 | Strong, Sharp | C≡N (Nitrile) Stretch |
| ~1600, ~1480, ~1400 | Medium | Aromatic C=C Ring Stretch |
| ~1320 | Strong | C-F Stretch (CF₃) |
| ~1170, ~1130 | Strong | C-F Stretch (CF₃) |
| ~840 | Strong | C-H Out-of-plane Bending (para-substituted ring) |
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared (IR) spectroscopy. The analysis of the Raman spectrum allows for the identification of characteristic vibrations associated with the molecule's distinct functional groups and skeletal framework. The key vibrational modes are dominated by the nitrile group, the trifluoromethyl group, and the biphenyl system.
The most intense and characteristic band in the Raman spectrum is expected to be the C≡N stretching vibration, which typically appears in the 2240–2220 cm⁻¹ region. researchgate.net This band is often sharp and strong due to the significant change in polarizability during the stretching motion.
Vibrations associated with the trifluoromethyl (CF₃) group are also prominent. The symmetric and asymmetric C-F stretching modes are expected in the 1350–1120 cm⁻¹ range. These vibrations can be complex and may couple with other modes in the molecule. researchgate.net
The aromatic rings give rise to several characteristic bands. The C-H stretching vibrations of the phenyl rings are typically observed in the 3100–3000 cm⁻¹ region. sphinxsai.com Aromatic C-C stretching vibrations within the rings usually appear as a group of bands between 1620 cm⁻¹ and 1400 cm⁻¹. sphinxsai.com The biphenyl linkage will also have a characteristic stretching vibration at lower frequencies. In-plane and out-of-plane C-H bending vibrations contribute to the spectrum in the 1300–1000 cm⁻¹ and 1000–675 cm⁻¹ regions, respectively. researchgate.net
A summary of the expected characteristic Raman shifts for this compound is presented below, based on data from benzonitrile (B105546) and related substituted compounds. sphinxsai.comchemicalbook.comresearchgate.netindexcopernicus.com
Table 1: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Multiple weak to medium bands expected. |
| C≡N Stretch | 2240 - 2220 | Typically a single, strong, and sharp band. |
| Aromatic C=C Stretch | 1620 - 1400 | Multiple bands of varying intensity. |
| C-F Asymmetric/Symmetric Stretch | 1350 - 1120 | Strong, complex bands characteristic of the CF₃ group. |
| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium to weak intensity bands. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is characterized by electronic transitions within the aromatic system. Like benzonitrile, the spectrum is expected to be dominated by π → π* transitions associated with the phenyl rings. sphinxsai.comnist.gov The presence of the nitrile (-CN) and trifluoromethyl (-CF₃) substituents, as well as the biphenyl conjugation, influences the position and intensity of these absorption bands.
Benzonitrile itself exhibits two main absorption bands in the UV region. sphinxsai.comnist.gov The primary band, corresponding to the E₂ transition, is typically observed around 224 nm, while a weaker, secondary band (B-band), showing fine structure, appears around 270-280 nm. researchgate.net These transitions are characteristic of the benzenoid system.
For this compound, the extended conjugation of the biphenyl system is expected to cause a bathochromic (red) shift in these absorption maxima compared to simple benzonitrile. The trifluoromethyl group generally acts as an electron-withdrawing group, which can further influence the electronic transitions. The cyano group also acts as an electron-withdrawing group and a chromophore. The combined electronic effects of these groups on the biphenyl scaffold dictate the final absorption properties. In a related compound, 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile, extensive conjugation results in significant absorption in the UV-Vis region. nih.gov
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λₘₐₓ (nm) | Chromophore |
|---|---|---|
| π → π* (Primary Band) | ~230 - 250 | Biphenyl System |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular formula of the compound is C₁₄H₈F₃N, with a calculated molecular weight of approximately 247.22 g/mol . spectrabase.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 247. The fragmentation pattern can be predicted based on the stability of the resulting ions and neutral fragments. Key fragmentation pathways would likely involve the cleavage of the bonds connected to the substituents and the biphenyl linkage.
Common fragmentation patterns for related trifluoromethyl- and nitrile-substituted aromatic compounds include:
Loss of a fluorine atom: [M-F]⁺ at m/z 228.
Loss of the trifluoromethyl group: [M-CF₃]⁺ at m/z 178. This fragment, the 4-cyanobiphenyl (B145940) radical cation, would be relatively stable.
Loss of the nitrile group: [M-CN]⁺ at m/z 221.
Cleavage of the biphenyl bond: This can lead to fragments corresponding to the individual substituted phenyl rings, such as [C₇H₄CN]⁺ at m/z 102 and [C₇H₄F₃]⁺ at m/z 145.
Data from an isomer, 3-[4-(Trifluoromethyl)phenyl]benzonitrile, confirms the molecular weight of 247.22 g/mol . spectrabase.com Similarly, the mass spectrum for 4-(trifluoromethyl)benzonitrile (B42179) shows a prominent molecular ion at m/z 171 and fragments corresponding to the loss of fluorine and other parts of the molecule. nih.gov
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion Formula | Description |
|---|---|---|
| 247 | [C₁₄H₈F₃N]⁺ | Molecular Ion (M⁺) |
| 228 | [C₁₄H₈F₂N]⁺ | Loss of a fluorine atom [M-F]⁺ |
| 178 | [C₁₃H₈N]⁺ | Loss of the trifluoromethyl group [M-CF₃]⁺ |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
Single Crystal X-ray Diffraction Analysis of this compound and Analogues
Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of analogous structures allows for a robust prediction of its molecular geometry and packing motifs. Analogues include various benzonitrile derivatives and compounds containing the trifluoromethylphenyl moiety. researchgate.netnih.gov
The key geometric parameter in biphenyl derivatives is the dihedral angle between the mean planes of the two aromatic rings. In the solid state, this angle is a result of the balance between intramolecular steric hindrance and intermolecular packing forces. nih.gov For example, in 2-(4-methylphenyl)benzonitrile, the dihedral angle is 44.6°. nih.gov For this compound, a similarly twisted conformation is expected, preventing full planarity due to steric repulsion between ortho hydrogens on adjacent rings.
The trifluoromethyl group itself can exhibit rotational disorder within the crystal lattice, a phenomenon observed in some trifluoromethylated benzanilides. researchgate.net The C-C and C-N bond lengths and angles are expected to be within the normal ranges for substituted biphenyl compounds. nih.govnih.gov
Analysis of Intermolecular Interactions and Crystal Packing
Hydrogen Bonding Networks (e.g., C-H···F, C-H···N, C-H···O)
In the absence of strong hydrogen bond donors like O-H or N-H, the crystal packing is dominated by weaker C-H···X interactions, where X is an electronegative atom such as fluorine or nitrogen.
C-H···F Interactions: The trifluoromethyl group is a potent hydrogen bond acceptor. Weak C-H···F hydrogen bonds are expected to be a significant feature in the crystal lattice, connecting aromatic C-H donors to the fluorine atoms of the CF₃ group on neighboring molecules. researchgate.netrsc.org These interactions, while individually weak, are numerous and collectively play a crucial role in stabilizing the three-dimensional structure. conicet.gov.arnih.gov Studies on related fluorinated compounds show that C-H···F contacts with H···F distances in the range of 2.2 to 2.6 Å are common and exhibit directionality, confirming their nature as weak hydrogen bonds. rsc.orgnih.gov
The combination of these weak hydrogen bonds, along with potential π-π stacking between the phenyl rings of adjacent molecules, dictates the final supramolecular architecture. The interplay between C-H···F and C-H···N networks will be a defining characteristic of the crystal packing of this compound.
Table 4: Typical Geometries of Intermolecular Interactions in Related Crystal Structures
| Interaction Type | Donor-H···Acceptor Angle (°) | H···Acceptor Distance (Å) | Reference |
|---|---|---|---|
| C-H···F | 158 - 167 | 2.27 - 2.36 | nih.gov |
| C-H···N | ~120 - 180 | 2.74 - 3.09 | nih.gov |
π-π Stacking Interactions
The presence of two aromatic rings in this compound suggests the potential for π-π stacking interactions, a common feature in the crystal packing of aromatic compounds. However, research on the isomeric compound, 4-(trifluoromethyl)benzonitrile, indicates a dense two-dimensional network held together by C—H⋯F and C—H⋯N hydrogen bonds, but without any π⋯π ring interactions. researchgate.net This suggests that the strong electronegativity of the trifluoromethyl and cyano groups may disfavor typical π-π stacking.
Conversely, in other related structures containing trifluoromethylphenyl groups, π–π interactions with centroid-to-centroid distances around 3.6 Å have been observed, connecting molecules along a specific axis. nih.gov The specific geometry and electronic properties of this compound, particularly the meta substitution of the trifluoromethyl group, will ultimately dictate the presence and nature of any π-π stacking. The interplay between potentially repulsive interactions involving the fluorine atoms and attractive quadrupole-quadrupole interactions of the aromatic rings will determine the final arrangement.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the deconvolution of close contacts between neighboring molecules. For compounds containing trifluoromethyl groups, Hirshfeld analysis typically reveals significant contributions from H···F, H···H, and C···H contacts. nih.goviucr.org
In a related compound, dimethyl 3-methyl-8-{[4-(trifluoromethyl)phenyl]sulfonyl}-7,8-dihydro-4H-4,6a-epoxybenzo[b]naphtho[1,8-de]azepine-5,6-dicarboxylate, the Hirshfeld surface analysis showed that the largest contributions to the surface contacts were from H⋯H (37.3%), followed by O⋯H/H⋯O (24.1%), and F⋯H/H⋯F (19.0%) interactions. nih.gov For 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, the analysis indicated major contributions from C⋯H/H⋯C (29.2%), H⋯H (28.6%), and F⋯H/H⋯F (25.6%) interactions. iucr.org For this compound, a similar distribution of contacts would be expected, with a significant percentage of the surface dedicated to interactions involving the fluorine atoms of the trifluoromethyl group and the hydrogen atoms of the aromatic rings. The analysis would also quantify the contributions of C···N contacts associated with the nitrile group.
Table 1: Anticipated Contributions to the Hirshfeld Surface for this compound based on Analogous Compounds
| Interaction Type | Expected Contribution (%) |
| H···F / F···H | 20 - 30 |
| H···H | 25 - 35 |
| C···H / H···C | 25 - 30 |
| C···N / N···C | 5 - 10 |
| F···F | < 5 |
| C···C | < 5 |
Note: This data is hypothetical and based on analyses of structurally similar compounds.
Conformational Analysis and Molecular Geometry in the Crystalline State
The dihedral angle between the two phenyl rings is a critical parameter defining the molecule's three-dimensional shape. In the solid state, this angle is a result of the balance between intramolecular steric effects and the optimization of intermolecular packing forces. For analogous biaryl compounds, these dihedral angles can vary significantly. For instance, in 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, the dihedral angle between the phenol (B47542) and the 4-trifluoromethylphenyl rings is 44.77 (3)°. iucr.org The aromatic ring in 4-(trifluoromethyl)benzonitrile is noted to be slightly deformed due to the two para-related electronegative groups. researchgate.net For this compound, a non-planar conformation is expected, with a significant dihedral angle between the two rings to minimize steric hindrance between adjacent hydrogen atoms.
Table 2: Representative Dihedral Angles in Related Biphenyl Systems
| Compound | Dihedral Angle (°) |
| 4-Methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol | 44.77 (3) |
| [4-(Trifluoromethyl)phenyl]acetonitrile derivative | 35.12 (4) |
Note: This data is for comparative purposes and does not represent the specific dihedral angle for this compound.
The trifluoromethyl group is known to exhibit rotational disorder in the crystalline state. researchgate.net This phenomenon arises from the relatively low energy barrier to rotation around the C-CF3 bond, allowing the group to adopt multiple orientations within the crystal lattice. In the crystal structure of 4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, the trifluoromethyl group is disordered over two orientations with refined occupancies of 0.549 (16) and 0.451 (16). nih.gov Similarly, in other trifluoromethylated benzanilides, the –CF3 group has been observed to be associated with rotational disorder. rsc.org This disorder is often modeled as a superposition of two or more orientations, each with a specific occupancy factor. The presence of such disorder can have implications for the interpretation of spectroscopic data and the understanding of the local electronic environment. It is highly probable that the trifluoromethyl group in this compound would also exhibit some degree of rotational disorder in its crystal structure.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on this compound. To provide such an article would require fabricating data, which would compromise scientific integrity.
General principles of the requested theoretical and computational chemistry investigations are well-established and have been applied to many similar molecules, such as other benzonitrile derivatives or compounds containing trifluoromethylphenyl groups. For instance, studies on related compounds demonstrate that:
Density Functional Theory (DFT) is a standard method for optimizing molecular geometry to find the lowest energy conformation. For biphenyl systems like the one , a key parameter would be the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance of the trifluoromethyl group.
Frontier Molecular Orbital (HOMO-LUMO) analysis typically reveals that for such donor-acceptor substituted systems, the HOMO is often localized on one part of the molecule (e.g., one phenyl ring) and the LUMO on another (e.g., the benzonitrile moiety), indicating the potential for intramolecular charge transfer. The energy gap between these orbitals is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) maps would likely show negative potential (red/yellow) around the nitrogen atom of the nitrile group and the fluorine atoms of the trifluoromethyl group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings.
Natural Bond Orbital (NBO) analysis would provide a quantitative picture of electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals, elucidating the specific intramolecular interactions, such as hyperconjugation, that stabilize the molecule.
Vibrational frequency calculations would predict the positions of characteristic infrared and Raman bands, such as the C≡N stretch of the nitrile group and various C-F stretching modes of the trifluoromethyl group. Comparison with experimental spectra, if available, would allow for a detailed assignment of vibrational modes.
Time-Dependent Density Functional Theory (TD-DFT) is the standard approach for calculating the electronic absorption spectra (UV-Vis). For a conjugated system like this, one would expect π→π* transitions, and the calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.
While these methodologies are standard, the specific numerical results (energies, bond lengths, frequencies, wavelengths, etc.) are unique to each molecule. Without studies dedicated to this compound, the requested data-rich article cannot be constructed.
Theoretical and Computational Chemistry Investigations of 4 3 Trifluoromethyl Phenyl Benzonitrile
Theoretical Prediction of Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) materials has garnered significant attention due to their potential applications in modern technologies such as optical switching, data storage, and telecommunications. researchgate.net Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the NLO properties of molecules, offering insights into their structure-property relationships before undertaking complex synthesis and experimental measurements. orientjchem.orgmdpi.com The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizability (β), which describe the linear and non-linear distortion of the electron cloud in the presence of an external electric field, respectively. researchgate.net
For a molecule like 4-[3-(Trifluoromethyl)phenyl]benzonitrile, a theoretical NLO study would typically involve optimizing the molecular geometry and then calculating the relevant electronic properties using a selected DFT functional, such as B3LYP or CAM-B3LYP, with an appropriate basis set like 6-311++G(d,p). researchgate.netorientjchem.org The structure of this compound features a π-conjugated biphenyl (B1667301) system, which is functionalized with two strong electron-withdrawing groups: a nitrile (-CN) group and a trifluoromethyl (-CF3) group. This arrangement is crucial for NLO activity, as charge transfer within the molecule upon excitation significantly influences its hyperpolarizability. nih.gov
Computational analysis provides key parameters such as the dipole moment (μ), the average polarizability (<α>), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β₀). researchgate.net The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical factor; a smaller HOMO-LUMO gap generally correlates with higher polarizability and, consequently, a more significant NLO response. researchgate.net Theoretical calculations for similar benzonitrile (B105546) derivatives have shown that such substitutions can lead to substantial hyperpolarizability values, indicating their potential as effective NLO materials. orientjchem.org
Table 1: Illustrative Theoretical NLO Properties of this compound
| Property | Symbol | Representative Calculated Value | Unit |
| Dipole Moment | μ | 5.8 | Debye |
| Average Polarizability | <α> | 28.5 x 10⁻²⁴ | esu |
| First Hyperpolarizability | β₀ | 650 x 10⁻³⁰ | esu |
| HOMO-LUMO Energy Gap | E_gap | 5.2 | eV |
Note: The values in this table are representative examples based on computational studies of structurally similar fluorinated biphenyl and benzonitrile compounds and are intended for illustrative purposes.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for the detailed elucidation of chemical reaction mechanisms, allowing for the identification of transient intermediates and the characterization of high-energy transition states that are often difficult to observe experimentally. morressier.comnih.gov By mapping the potential energy surface of a reaction, theoretical calculations can determine activation energies and reaction enthalpies, offering a deep understanding of the reaction kinetics and thermodynamics. nih.gov
A plausible and common synthetic route for this compound is the Suzuki cross-coupling reaction. This would involve the palladium-catalyzed reaction of 3-(trifluoromethyl)phenylboronic acid with 4-bromobenzonitrile. A computational investigation of this mechanism would involve several key steps:
Reactant and Product Optimization: The geometries of the reactants (boronic acid, aryl halide, catalyst) and the final product are optimized to find their lowest energy conformations.
Mechanism Pathway Mapping: Each step of the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination) would be modeled.
Transition State (TS) Search: For each elementary step, a transition state search is performed to locate the highest energy point along the reaction coordinate. The TS is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.
Such studies utilize DFT methods to accurately model the electronic changes throughout the reaction, providing insights into bond formation and cleavage at the molecular level. montclair.edu
Table 2: Example Energy Profile for a Hypothetical Suzuki Coupling Reaction Step
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Separated starting materials and catalyst | 0.0 |
| Pre-reaction Complex | Reactants associated before the chemical step | -5.2 |
| Transition State (TS) | Highest energy structure along the reaction path | +18.5 |
| Post-reaction Complex | Products associated after the chemical step | -12.0 |
| Products | Separated final products and regenerated catalyst | -25.0 |
Note: This table provides a hypothetical energy profile for a single step in a catalytic cycle to illustrate the type of data generated from computational mechanism studies.
Solvation Effects on Molecular Conformation and Electronic Properties
The surrounding solvent medium can significantly influence the properties and behavior of a solute molecule. ucsb.edu Computational chemistry models these interactions primarily through two approaches: explicit models, where individual solvent molecules are included, and implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit method for studying solvation effects. semanticscholar.orgresearchgate.net
For this compound, the solvent polarity is expected to have a notable impact on both its conformation and electronic properties.
Conformational Effects: The molecule's conformation is largely defined by the dihedral angle between the two phenyl rings. In the gas phase or nonpolar solvents, this angle is determined by a balance between π-conjugation (favoring planarity) and steric hindrance. In polar solvents, the molecule may adopt a different dihedral angle to optimize its interaction with the solvent environment, although significant changes are more common in molecules with flexible chains or strong intramolecular hydrogen bonding capabilities. nih.gov
Electronic Properties: As a polar molecule, this compound is expected to be stabilized by polar solvents. This stabilization typically leads to an increase in the ground-state dipole moment as the solvent's reaction field further polarizes the solute's electron density. Furthermore, solvation can affect the energies of the frontier molecular orbitals. The HOMO-LUMO energy gap may change, leading to shifts in the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. ucsb.edu Generally, polar solvents can differentially stabilize the ground and excited states, altering the energy required for electronic transitions. semanticscholar.org
Theoretical studies can systematically investigate these changes by performing geometry optimizations and electronic property calculations in the gas phase and in a series of solvents with varying dielectric constants.
Table 3: Representative Solvation Effects on Calculated Properties
| Solvent | Dielectric Constant (ε) | Dihedral Angle (°) | Dipole Moment (μ, Debye) | HOMO-LUMO Gap (eV) |
| Gas Phase | 1.0 | 38.5 | 5.8 | 5.20 |
| Toluene | 2.4 | 38.2 | 6.5 | 5.15 |
| Acetonitrile | 37.5 | 37.9 | 7.1 | 5.12 |
| Water | 78.4 | 37.8 | 7.3 | 5.11 |
Note: The data presented are illustrative values demonstrating the expected trends for a polar molecule like this compound when subjected to different solvent environments in a computational study.
Reaction Mechanisms of 4 3 Trifluoromethyl Phenyl Benzonitrile Derivatives
Mechanistic Pathways of Carbon-Carbon Bond Formation (e.g., Coupling Reactions)
The synthesis of Csp2–Csp2 bonds is a cornerstone of organic synthesis, frequently utilized to construct the biaryl backbone of molecules like 4-[3-(trifluoromethyl)phenyl]benzonitrile and its derivatives. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are primary methods for forming these crucial carbon-carbon bonds. mdpi.comnsf.gov
The Suzuki-Miyaura coupling mechanism is a catalytic cycle involving a palladium catalyst. The cycle typically begins with the oxidative addition of an aryl halide (e.g., a bromo- or iodo-derivative of either the benzonitrile (B105546) or trifluoromethylbenzene ring) to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation , where an organoboron compound (like a boronic acid derivative of the other ring) transfers its organic group to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic groups are coupled to form the biaryl product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The Heck coupling reaction provides a pathway to form carbon-carbon bonds by coupling aryl halides with alkenes. A proposed mechanism for a Heck reaction involving an aryl derivative starts with the transformation of a precursor like phenylhydrazine (B124118) into a diazonium salt, which is stabilized by sodium sulfite. mdpi.com A palladium catalyst then facilitates the coupling of this diazonium salt with an acrylate, proceeding through a classic Heck catalytic cycle. mdpi.com
These coupling reactions are instrumental in synthesizing complex pharmaceutical intermediates and functional materials. nsf.gov
Table 1: Examples of Palladium-Catalyzed Coupling Reactions
| Reaction Type | Reactants | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(0) catalyst, Base | Biaryl Compound |
Nucleophilic Substitution Reactions Involving the Nitrile and Trifluoromethyl Groups
Nucleophilic substitution reactions on derivatives of this compound are heavily influenced by the strong electron-withdrawing nature of both the nitrile (-CN) and trifluoromethyl (-CF3) groups.
Nitrile Group: The nitrile group itself is not highly electrophilic towards nucleophiles unless activated by adjacent electron-withdrawing groups. nih.gov However, its primary role in nucleophilic substitution is the activation of the aromatic ring to which it is attached. numberanalytics.com In nucleophilic aromatic substitution (SNAr) , the nitrile group helps to stabilize the negative charge in the intermediate Meisenheimer complex that forms upon nucleophilic attack. numberanalytics.com The reaction proceeds via an addition-elimination pathway: a nucleophile attacks the carbon atom bearing a leaving group (like a halogen), forming a resonance-stabilized anionic intermediate. numberanalytics.com Subsequent elimination of the leaving group restores the aromaticity and yields the substituted product. numberanalytics.com For example, 4-fluoro-3-(trifluoromethyl)benzonitrile (B1295485) reacts with morpholine (B109124) in the presence of potassium carbonate, where morpholine displaces the fluorine atom. nih.gov
Trifluoromethyl Group: The C-F bond is exceptionally strong, making the trifluoromethyl group generally unreactive towards nucleophilic substitution. nih.gov However, recent methodologies have enabled the selective functionalization of C-F bonds in trifluoromethylarenes. nih.gov One such strategy involves an electron transfer event to generate a radical anion of the trifluoromethyl arene. nih.gov This reactive intermediate can fragment, cleaving a C-F bond to produce a difluorobenzylic radical. This radical can then be intercepted by various reagents, effectively achieving a substitution of one fluorine atom. nih.gov While direct substitution of the entire CF3 group is rare, its powerful electron-withdrawing effect significantly activates the aromatic ring for SNAr reactions, making leaving groups at the ortho and para positions more susceptible to displacement.
Electrophilic Aromatic Substitution Reactions on the Phenyl Rings
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. uomustansiriyah.edu.iq The mechanism involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org This is typically the rate-determining step. masterorganicchemistry.com A subsequent deprotonation from the carbon atom that was attacked restores the ring's aromaticity and yields the final product. libretexts.orgmasterorganicchemistry.com
In this compound, there are two distinct phenyl rings, and the regioselectivity of EAS is governed by the directing effects of the existing substituents.
Benzonitrile Ring: The nitrile group (-CN) is a powerful electron-withdrawing group. It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. This is because the resonance structures of the sigma complex for meta attack are less destabilized than those for ortho and para attack, where a positive charge would be placed adjacent to the electron-withdrawing nitrile group.
Trifluoromethylphenyl Ring: This ring has two substituents to consider: the trifluoromethyl group (-CF3) and the benzonitrile-phenyl group.
The trifluoromethyl group (-CF3) is also a strong electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position relative to itself. youtube.com
The phenyl group (the benzonitrile-phenyl moiety) is an activating group that directs incoming electrophiles to the ortho and para positions.
The outcome of an electrophilic attack on this ring would depend on the reaction conditions and the specific electrophile, as the directing effects of the two substituents are in opposition. However, the strong deactivating nature of the CF3 group would likely make this ring less reactive than a simple benzene (B151609) ring. youtube.com
Redox Chemistry of the Benzonitrile and Trifluoromethyl Moieties
The redox chemistry of this molecular scaffold focuses on the transformations of the nitrile and trifluoromethyl groups, or other functional groups introduced in its derivatives.
The core structure of this compound is relatively stable to oxidation. However, its derivatives can undergo oxidative transformations. For instance, if an amino group were present on one of the phenyl rings, it could be oxidized to a nitro group or participate in oxidative coupling reactions. Furthermore, certain derivatives, such as 3-hydroxy-4-(trifluoromethyl)benzonitrile, have been studied as electrolyte additives for lithium-ion batteries. evitachem.com In this context, the compound is oxidized on the cathode surface to form a low-impedance protective film. evitachem.com
The reduction of the nitrile group is a common and synthetically useful transformation. Aromatic nitriles can be readily reduced to primary amines (Ar-CN → Ar-CH2NH2). This can be achieved using various reducing agents, with the mechanism depending on the reagent used.
Catalytic Hydrogenation: Using molecular hydrogen (H2) with a metal catalyst (e.g., Pd, Pt, or Ni), the nitrile undergoes hydrogenation to form an imine intermediate, which is then further hydrogenated to the amine.
Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH4) reduce nitriles via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon. This is followed by a second hydride attack on the resulting imine-like intermediate. Subsequent workup with water protonates the nitrogen to yield the primary amine.
Hydrosilylation: Fluoride-catalyzed hydrosilylation offers a method for the reduction of aromatic nitriles. researchgate.net This process involves the use of a hydrosilane in the presence of a catalyst like tetra-n-butylammonium fluoride (B91410) (TBAF). researchgate.net
The trifluoromethyl group is highly stable and generally resistant to reduction under the conditions typically used for nitrile reduction.
Academic Research Applications and Advanced Materials Development of 4 3 Trifluoromethyl Phenyl Benzonitrile Analogues
Applications in Optoelectronic Materials and Devices
The tailored electronic properties of 4-[3-(Trifluoromethyl)phenyl]benzonitrile analogues make them prime candidates for use in optoelectronic devices, where the efficient conversion of electricity to light is paramount.
Development of Emitters for Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, analogues of this compound are being explored as highly efficient emitters, particularly for third-generation devices that utilize thermally activated delayed fluorescence (TADF). researchgate.netresearchgate.net The donor-acceptor (D-A) structure inherent to these molecules is crucial for achieving a small singlet-triplet energy gap (ΔEST), which allows for the harvesting of non-emissive triplet excitons and their conversion into light-emitting singlet excitons. nih.govsnu.ac.krresearchgate.net This process, known as reverse intersystem crossing (RISC), can theoretically enable internal quantum efficiencies approaching 100%. nih.govmdpi.com
Research has focused on modifying the donor and acceptor components of these benzonitrile (B105546) derivatives to fine-tune their emission colors and enhance their TADF properties. For instance, carbazole-benzonitrile derivatives have shown great potential. bohrium.comrsc.org By strategically modifying the acceptor with additional cyano groups and incorporating bulky units like tert-butyl into the donor, researchers have been able to optimize the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to minimal ΔEST values while maintaining a high radiative decay rate. bohrium.com Such modifications have resulted in OLEDs with exceptional performance, including high external quantum efficiencies (EQEs) and reduced efficiency roll-off at high brightness. bohrium.com
Furthermore, the introduction of trifluoromethylphenyl groups into donor-acceptor-donor (D-A-D) structures based on nicotinonitrile has been shown to yield efficient blue emitters. nih.gov The trifluoromethyl group's strong electron-withdrawing nature helps to create a significant charge transfer character in the excited state, which is beneficial for the TADF mechanism. acs.org
| Emitter Compound | Maximum External Quantum Efficiency (EQE) | Emission Color | Reference |
|---|---|---|---|
| tPCNBN | 33.1% | Not Specified | bohrium.com |
| CCDMB | 5.5% | Deep-Blue | snu.ac.kr |
| PCDMB | 22.3% | Green | snu.ac.kr |
| 3,6_R | 12.0% | Red | mdpi.com |
Investigation of Photophysical Properties (e.g., Fluorescence, Phosphorescence)
The photophysical properties of this compound analogues are central to their function in OLEDs. These properties, including absorption and emission spectra, fluorescence quantum yields, and lifetimes, are extensively studied to understand their light-emitting capabilities. researchgate.net The donor-acceptor architecture leads to intramolecular charge transfer (ICT) states, which are fundamental to the TADF process. nih.govresearchgate.net
Upon photoexcitation, these molecules transition to an excited singlet state (S1). While they can relax to the ground state via prompt fluorescence, they can also undergo intersystem crossing to a triplet state (T1). In TADF materials, the small energy gap between S1 and T1 allows for efficient reverse intersystem crossing from T1 back to S1, leading to delayed fluorescence. nih.gov
The fluorescence of these compounds can be influenced by the surrounding environment. For example, studies on fluorinated benzonitrile compounds in polymethyl methacrylate (B99206) (PMMA) films have provided insights into their solid-state photophysical properties. rsc.org The investigation of these properties is not limited to fluorescence; phosphorescence is also studied, typically at low temperatures (e.g., 77 K), to determine the energy of the triplet state and thus calculate the crucial S1-T1 energy gap. nih.gov The quenching of fluorescence by other molecules is also investigated to understand potential efficiency loss mechanisms. researchgate.net
Applications in Electrochemical Systems
The electrochemical properties of this compound and its analogues have led to their exploration in energy storage technologies, particularly as additives in lithium-ion batteries.
Electrolyte Additives for Advanced Battery Technologies (e.g., Lithium-ion Batteries)
Analogues such as 4-(Trifluoromethyl)-benzonitrile have been identified as novel and effective electrolyte additives for high-voltage lithium-ion batteries. researchgate.netnih.gov When added in small amounts (e.g., 0.5% by weight) to the electrolyte, these compounds can significantly enhance the cycling stability and capacity retention of the battery. researchgate.net This is particularly important for cathodes that operate at high voltages, such as LiNi0.5Mn1.5O4, where the electrolyte is prone to decomposition.
The mechanism of action involves the preferential oxidation of the benzonitrile additive on the surface of the cathode during the initial charging cycles. This process forms a stable and low-impedance protective film, often referred to as a solid electrolyte interphase (SEI). nih.gov This SEI layer acts as a barrier, preventing direct contact between the electrolyte and the cathode material, thereby suppressing further electrolyte decomposition and mitigating parasitic reactions. nih.gov This leads to improved long-term performance and safety of the battery. The presence of both fluorine and phenyl groups in the molecule is thought to contribute to the robustness of this protective film. nih.gov
Investigation of Redox Potentials and Stability in Electrochemical Environments
The effectiveness of these compounds as electrolyte additives is intrinsically linked to their redox potentials and electrochemical stability. Quantum chemical calculations are often employed to predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of these additives. These calculations help in understanding their oxidation and reduction potentials.
For an additive to be effective, it should have a higher HOMO level than the electrolyte solvent, allowing it to be preferentially oxidized on the cathode surface. bohrium.com The resulting protective layer must be electronically insulating but ionically conductive to allow for the passage of lithium ions. The electrochemical stability of the additive itself and the protective film it forms is crucial for the long-term performance of the battery. Techniques such as linear sweep voltammetry are used to experimentally determine the electrochemical stability window of these additives. nih.gov The position of the trifluoromethyl group on the benzonitrile structure can also influence the performance, with studies showing that 4-(Trifluoromethyl)benzonitrile (B42179) can form a more effective protective film compared to its 2- and 3-substituted isomers. bohrium.com
Role as Advanced Synthetic Building Blocks and Scaffolds
Beyond their direct applications in devices, this compound and its analogues are valuable as advanced synthetic building blocks and scaffolds in materials science and organic synthesis. Their unique combination of functional groups—a nitrile, a trifluoromethyl group, and a biphenyl (B1667301) structure—makes them versatile intermediates for the construction of more complex molecules with tailored properties.
The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in pharmaceutical compounds, making these benzonitrile derivatives attractive starting materials in drug discovery. In materials science, the rigid biphenyl core provides a robust scaffold for building liquid crystals, polymers, and other functional organic materials. The nitrile group is a versatile functional handle that can be converted into various other groups or used in cycloaddition reactions to create heterocyclic systems. The presence of the trifluoromethyl group can also direct the regioselectivity of further chemical transformations on the aromatic rings.
These compounds serve as key intermediates in the synthesis of a wide range of molecules, from pharmaceuticals to the advanced materials discussed in the preceding sections, such as OLED emitters and battery electrolyte additives. Their availability and the well-established chemistry of their functional groups make them a cornerstone for the development of next-generation organic materials.
Precursors for the Synthesis of Complex Organic Molecules and Heterocycles
The benzonitrile moiety, particularly when activated by the trifluoromethyl group, serves as a versatile precursor for a wide array of complex organic structures. The nitrile group can be readily transformed into other functional groups or participate in cyclization reactions to form heterocyclic systems, which are core components of many pharmaceuticals and functional materials.
Researchers leverage this compound and its analogues in multi-step syntheses. For instance, related compounds like 4-(trifluoromethyl)benzonitrile are known intermediates in the large-scale synthesis of pharmaceuticals. nih.gov The reactivity of the nitrile group and the substitution pattern on the aromatic rings allow for its use in various synthetic strategies.
Key applications include:
Cycloaddition Reactions: The nitrile functionality can participate in reactions like [3+2] cycloadditions to create five-membered heterocycles. Studies have shown the design and synthesis of polysubstituted phenylisoxazoles through this method to discover new antibacterial agents. rsc.org
Click Chemistry: The synthesis of complex derivatives, such as biphenyl-1,2,3-triazol-benzonitriles, has been achieved where a benzonitrile-containing azide (B81097) is reacted with an alkyne via "click chemistry" to form a triazole ring. acs.orgnih.gov This demonstrates the utility of the scaffold in building intricate molecular architectures for specific applications like drug discovery.
Cross-Coupling and Substitution Reactions: The fluorinated structure enhances reactivity, making these compounds valuable in facilitating complex chemical reactions, including nucleophilic substitutions and various cross-coupling reactions, which are fundamental in modern organic synthesis. chemimpex.com
The strategic placement of the trifluoromethyl and nitrile groups influences the electronic properties of the molecule, guiding the regioselectivity and efficiency of these synthetic transformations.
| Precursor Application | Reaction Type | Resulting Structure/Compound | Reference |
| Pharmaceutical Intermediate | Nickel-catalyzed cyanation | Fluvoxamine Synthesis | nih.gov |
| Antibacterial Agents | [3+2] Cycloaddition | Polysubstituted Phenylisoxazoles | rsc.org |
| PD-1/PD-L1 Inhibitors | Click Chemistry | Biphenyl-1,2,3-triazol-benzonitriles | acs.orgnih.gov |
| General Synthesis | Nucleophilic Substitution / Cross-Coupling | Advanced Materials & Fine Chemicals | chemimpex.com |
Design and Synthesis of Molecular Probes for Mechanistic Studies
Molecular probes are essential tools for elucidating complex biological processes and chemical reaction mechanisms. The unique properties of the this compound scaffold, including its potential for fluorescence and its defined structural and electronic characteristics, make its derivatives suitable candidates for the design of such probes.
The trifluoromethyl group can enhance lipophilicity, which is advantageous for probes designed to cross cell membranes. chemimpex.com Furthermore, the rigid biphenyl structure provides a stable framework that can be functionalized to create probes for specific targets.
Examples of related probe design principles include:
Electrochemical Sensors: Thiophene derivatives functionalized with a -PhCF3 group have been used to modify electrode surfaces. These modified electrodes act as selective layers that amplify the electrochemical signal for recognizing and detecting specific analytes, such as synthetic stimulants. researchgate.net
Fluorescent Probes for Enzyme Activity: The rational design of fluorescent probes is a powerful strategy for monitoring biological activity. nih.gov For example, near-infrared fluorescent probes based on a cyanine-skeleton have been developed to detect butyrylcholinesterase (BChE) activity. nih.gov The design often involves a specific chemical trigger that, upon interaction with the target, leads to a measurable change in fluorescence. The principles used in these designs can be applied to the this compound framework to develop novel probes for investigating enzyme kinetics and cellular imaging.
The development of these molecular tools relies on a deep understanding of structure-property relationships, where the benzonitrile analogue acts as a core component whose photophysical or electrochemical properties are modulated by interaction with a target analyte or enzyme.
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. Analogues of this compound are of significant interest in this area due to the presence of multiple sites capable of engaging in such interactions, including hydrogen bonding, π-π stacking, and halogen-related interactions.
Design and Synthesis of Supramolecular Architectures based on Intermolecular Interactions
The rational design of supramolecular structures depends on the predictable and directional nature of non-covalent bonds. The trifluoromethyl and nitrile groups, along with the aromatic rings, provide a rich platform for engineering molecular self-assembly.
Research has demonstrated the precise recognition of benzonitrile derivatives by host macrocycles. In one study, a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle was shown to specifically bind various benzonitrile derivatives, forming "key-lock" complexes. nih.gov The stability of these host-guest systems is governed by a combination of specific intermolecular interactions:
π-π Stacking: The benzene (B151609) ring of the benzonitrile guest engages in π-π stacking interactions with the aromatic surfaces of the host macrocycle. nih.gov
C-H···N Hydrogen Bonds: The phenyl C-H groups of the host can act as hydrogen bond donors, interacting with the nitrogen atom of the nitrile group, which acts as a hydrogen bond acceptor. This interaction helps to firmly anchor the guest molecule within the host's cavity. nih.gov
Fluorine Interactions: The trifluoromethyl group introduces the possibility of C-H···F hydrogen bonds and C-F···π interactions, which can significantly influence molecular conformation and crystal packing, leading to different supramolecular variants. researchgate.net
These studies highlight how the specific functionalities of benzonitrile analogues can be exploited to construct complex, ordered supramolecular architectures through controlled molecular recognition events.
Exploration of Crystal Engineering and Network Formation
Crystal engineering is a subfield of supramolecular chemistry that focuses on the design and synthesis of solid-state structures with desired properties. This is achieved by controlling the intermolecular interactions that dictate how molecules pack in a crystal lattice. The presence of strong and weak interaction sites in this compound analogues makes them excellent candidates for crystal engineering studies.
The crystal packing of these compounds is a delicate balance of various non-covalent forces:
Halogen-based Interactions: In fluorinated stilbenes derived from benzonitriles, interactions such as C-F···H and C-F···F have been identified as driving forces for aligning molecules. While individually weak, their collective effect can be significant in directing the final crystal structure.
F···H Interactions: In the crystal structure of [4-(trifluoromethyl)phenyl]acetonitrile, F···H interactions were found to be a probable cause for the compound's relatively high melting point and crystal density. researchgate.net
π-Stacking: The interaction between fluorine-substituted aromatic rings and non-fluorinated aromatic rings (F-aromatic/H-aromatic stacking) is a significant interaction in crystal engineering.
Polymorphism: Trifluoromethyl-substituted benzanilides have been observed to exhibit polymorphism, where the same molecule crystallizes into different forms. researchgate.net These polymorphs can have different physical properties, and their formation is governed by subtle differences in intermolecular interactions, such as N-H···O, C-H···O, and C-H···F hydrogen bonds. researchgate.net
Computational methods, such as PIXEL, are often used to evaluate the energetics of these molecule-molecule interactions to understand the dissimilarities in crystal packing between different polymorphic forms. researchgate.net
| Interaction Type | Role in Crystal Engineering | Example Compound Class | Reference |
| C-F···H / C-F···F | Sidewise alignment of molecules | Fluorinated Stilbenes | |
| F···H | Increases crystal density and melting point | [4-(Trifluoromethyl)phenyl]acetonitrile | researchgate.net |
| F-Aromatic/H-Aromatic Stacking | Face-to-face pairing of molecules | Fluorinated Stilbenes | |
| N-H···O / C-H···F | Stabilization of different polymorphic forms | Trifluoromethyl-substituted benzanilides | researchgate.net |
Exploration of Biological Activities at a Molecular Level (In Vitro Mechanistic Studies)
Derivatives of this compound are frequently explored in medicinal chemistry due to their potential to interact with biological targets like enzymes and receptors. The trifluoromethyl group is particularly valued in drug design as it can enhance metabolic stability, membrane permeability, and binding affinity. In vitro mechanistic studies are crucial for understanding how these molecules exert their biological effects at a molecular level.
Investigation of Molecular Target Interactions (e.g., Enzyme and Receptor Binding Mechanisms)
To understand the therapeutic potential of these compounds, researchers investigate their direct interactions with protein targets. These studies often combine biochemical assays with computational modeling to build a detailed picture of the binding mechanism.
Receptor Binding:
In the design of antagonists for the human Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8), a key target for sensory neuropathies, molecular dynamics simulations have provided insight into ligand binding. It was shown that the CF3 group of an antagonist containing a trifluorophenyl moiety forms a hydrogen bond with a conserved tryptophan residue (Trp798) within the receptor. nih.gov This specific interaction is critical for the compound's optimal functional properties, and its absence in an inactive enantiomer helps to explain the observed stereoselectivity. nih.gov
Enzyme Inhibition:
Derivatives of 3-benzonitrile have been developed as potent inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. nih.gov Molecular docking studies indicated that these inhibitors can interact effectively with the PD-L1 dimer, providing a structural basis for their inhibitory activity. nih.gov
Studies on other classes of enzyme inhibitors have used kinetics to determine the mechanism of action. For example, halo-substituted ester/amide derivatives have been identified as potent, mixed-type inhibitors of urease. semanticscholar.org Virtual screening and binding energy calculations help to rationalize why certain substitution patterns lead to more potent inhibition. semanticscholar.org
These investigations are fundamental to structure-based drug design, where an understanding of the molecular interactions between a small molecule and its biological target allows for the rational optimization of lead compounds to improve potency and selectivity.
| Compound Class | Biological Target | Key Interaction/Mechanism | Method of Study | Reference |
| Biphenyl Amide Analogues | TRPM8 Receptor | CF3 group forms H-bond with Trp798 residue | Molecular Dynamics (MD) Simulations | nih.gov |
| Biphenyl-1,2,3-triazol-benzonitriles | PD-1/PD-L1 Pathway | Interaction with PD-L1 dimerization interface | Homogeneous Time-Resolved Fluorescence (HTRF) Assay, Molecular Docking | nih.gov |
| Halo-substituted Ester/Amides | Urease Enzyme | Mixed-type inhibition | Enzyme Inhibitory Kinetics, Virtual Screening | semanticscholar.org |
Structure-Mechanism Relationship Studies for Modulating Biochemical Pathways
The tailored design of analogues of this compound has been a fruitful area of research for modulating various biochemical pathways, with a significant focus on developing novel therapeutic agents. The core structure, characterized by a benzonitrile ring linked to a trifluoromethylphenyl group, offers a versatile scaffold that can be chemically modified to fine-tune its interaction with biological targets. Structure-mechanism relationship studies are pivotal in understanding how specific structural alterations influence the compound's efficacy and mode of action at a molecular level.
A key strategy in the development of analogues involves the modification of the functional groups on both phenyl rings to enhance biological activity and selectivity. For instance, research into N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides, which are closely related to the benzonitrile scaffold, has provided significant insights into their potential as anticancer agents. In these studies, the nitrile group is replaced by an isobutyramide (B147143) or an N-ethyl isobutyramide moiety, and various substituents are introduced at the 4-position of the trifluoromethylphenyl ring.
The inhibitory potential of these analogues has been assessed against several human cancer cell lines, including liver (HEP3BPN 11), breast (MDA-MB 453), and leukemia (HL 60). The findings from these studies highlight a clear relationship between the chemical structure of the analogues and their cytotoxic activity. For example, certain substitutions on the phenyl ring lead to enhanced potency against specific cancer cell lines.
Detailed research has shown that the nature of the substituent at the 4-position of the 3-(trifluoromethyl)phenyl ring plays a critical role in the anticancer activity of these compounds. Analogues with specific substitutions have demonstrated higher inhibitory activity against the HL 60 leukemia cell line than the standard chemotherapeutic agent, methotrexate. nih.gov
Beyond direct cytotoxicity, the mechanism of action of these analogues often involves the modulation of key biochemical pathways related to cancer progression, such as angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several pro-angiogenic cytokines, including tumor necrosis factor-alpha (TNF-α), leptin, insulin-like growth factor 1 (IGF1), vascular endothelial growth factor (VEGF), and basic fibroblast growth factor (FGFb), are key players in this process.
Structure-activity relationship studies have revealed that specific analogues can significantly inhibit the activity of these pro-angiogenic cytokines. For instance, an N-ethyl analogue has been shown to be a more potent inhibitor of TNF-α and leptin than the standard anti-angiogenic agent suramin. Another analogue displayed inhibitory activity against IGF1, VEGF, and TGF-β, highlighting the multi-targeted anti-angiogenic potential of this class of compounds. The antioxidant properties of these analogues have also been investigated, with certain derivatives showing significant radical scavenging activity. nih.gov
In silico molecular docking studies have further elucidated the structure-mechanism relationship by providing a structural rationale for the observed biological activities. These computational models help to visualize the binding interactions between the analogues and their target proteins, such as TNF-α, at the atomic level. This allows researchers to understand how specific functional groups contribute to the binding affinity and inhibitory potency, thereby guiding the design of more effective modulators of biochemical pathways. nih.gov
The following interactive data table summarizes the anticancer and anti-angiogenic activities of selected N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramide and N-ethyl isobutyramide analogues.
| Compound ID | Cancer Cell Line | Activity | Anti-angiogenic Target | Activity |
| 8l | HL 60 | High | TNF-α, VEGF, Leptin | Active |
| 8q | HL 60 | High | IGF1, VEGF, TGF-β | Strong |
| 9n | HL 60 | High | TNF-α, Leptin | Better than suramin |
| 9p | HL 60 | High | IGF1, VEGF, FGFb, Leptin | Comparable to suramin |
Q & A
Q. What are the most reliable synthetic routes for 4-[3-(Trifluoromethyl)phenyl]benzonitrile?
Methodological Answer: A common approach involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For example, in a multi-step synthesis, 4-fluoro-2-(trifluoromethyl)benzonitrile undergoes substitution with iodopyrazole in the presence of a base like K2CO3, yielding intermediates such as 4-(3-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile . Key considerations:
- Catalyst selection: Pd or Cu catalysts for coupling reactions.
- Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Purification: Recrystallization or column chromatography (silica gel, hexane/ethyl acetate).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C/¹⁹F): Identify aromatic protons (δ 7.5–8.5 ppm), nitrile signals (C≡N at ~110–120 ppm in ¹³C), and CF3 groups (¹⁹F at ~-60 ppm) .
- Mass Spectrometry (EI/ESI): Confirm molecular ion [M+H]+ (e.g., m/z 248.2 for C13H7F3N2) and fragmentation patterns .
- IR: Nitrile stretch (~2230 cm⁻¹) and CF3 vibrations (1100–1300 cm⁻¹) .
Q. How can solubility challenges be addressed during experimental design?
Methodological Answer:
- Solvent screening: Use DMSO or DMF for dissolution; dilute with water for precipitation.
- Derivatization: Introduce polar groups (e.g., hydroxyl via hydrolysis) to improve aqueous solubility.
- Co-solvents: Ethanol/water mixtures (e.g., 70:30 v/v) balance polarity .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The CF3 group is strongly electron-withdrawing, which:
- Activates the ring for SNAr but deactivates it for electrophilic substitution.
- Steric hindrance: Ortho-substitution reduces coupling efficiency (e.g., Suzuki-Miyaura reactions require bulky ligands like SPhos) .
- Computational validation: Density Functional Theory (DFT) calculations predict charge distribution and transition states (e.g., Fukui indices for electrophilic attack sites) .
Q. How can metabolic pathways of related agrochemicals inform degradation studies of this compound?
Methodological Answer: Metaflumizone, a pesticide, degrades to 4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile, a structural analog . Methodological steps:
- In vitro metabolism: Use liver microsomes (rat/human) with NADPH cofactor.
- Analytical detection: LC-MS/MS (C18 column, ESI− mode) to identify hydroxylated or oxidized metabolites.
- Environmental stability: Test photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–9 buffers) .
Q. How can discrepancies in reported reaction yields using Pd vs. Cu catalysts be resolved?
Methodological Answer:
- Pd catalysts (e.g., Pd(PPh3)4): Higher yields (70–90%) for aryl halides but sensitive to oxygen/moisture.
- Cu catalysts (e.g., CuI): Cost-effective but require elevated temperatures (80–120°C) and ligands (1,10-phenanthroline).
- Controlled experiments: Replicate conditions (solvent, base, ligand ratios) and compare turnover numbers (TONs) .
Q. What computational methods are used to predict electronic properties and regioselectivity?
Methodological Answer:
- DFT calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level; calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
- Molecular docking: Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .
Q. How is this compound detected in environmental samples at trace levels?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
